Fiboflapon - 936350-00-4

Fiboflapon

Catalog Number: EVT-268089
CAS Number: 936350-00-4
Molecular Formula: C38H43N3O4S
Molecular Weight: 637.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fiboflapon is a phenylpyridine.
Overview

Fiboflapon is a small molecule compound classified as a 5-Lipoxygenase Activating Protein (FLAP) inhibitor. It has garnered attention for its potential therapeutic applications in treating inflammatory diseases by modulating the leukotriene signaling pathway, which plays a crucial role in various inflammatory responses. Fiboflapon is currently under investigation and has not yet received approval for clinical use.

Source and Classification

Fiboflapon, also known by its chemical identifiers such as AM 803 and GSK-2190915, is derived from research focused on developing inhibitors targeting the leukotriene biosynthesis pathway. This pathway is significant in the context of inflammatory diseases, making FLAP inhibitors like Fiboflapon a subject of interest in pharmacological studies aimed at mitigating inflammation and associated conditions .

Synthesis Analysis

The synthesis of Fiboflapon involves several key steps that utilize organic chemistry techniques to produce the desired compound effectively. The general synthetic approach includes:

  1. Starting Materials: The synthesis begins with the preparation of thiosemicarbazide intermediates, which are then subjected to cyclodehydration under basic conditions to yield 3-mercapto-4,5-disubstituted-1,2,4-triazoles.
  2. Modification of Intermediates: The thioether side chains can be modified by exchanging sulfur with oxygen through oxidation processes involving hydrogen peroxide.
  3. Final Alkylation: The target compound is synthesized by alkylating the prepared intermediates with specific alkyl halides in acetonitrile, facilitated by triethylamine as a base. This method ensures high purity (>97%) of the final product, verified through techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Molecular Structure Analysis

Fiboflapon's molecular structure is characterized by a complex arrangement of atoms that contributes to its biological activity. The chemical formula for Fiboflapon is C38H43N3O4SC_{38}H_{43}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Structural Features: The compound features multiple aromatic rings and functional groups that enhance its interaction with biological targets. These structural characteristics are crucial for its role as an inhibitor in the leukotriene biosynthesis pathway .
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fiboflapon primarily focus on:

  1. Cyclodehydration: This reaction transforms thiosemicarbazides into triazoles, which are pivotal intermediates in the synthesis process.
  2. Oxidation Reactions: The conversion of thioether groups to ether functionalities involves oxidation with hydrogen peroxide under basic conditions.
  3. Alkylation Reactions: The final step involves nucleophilic substitution where alkyl halides react with triazole intermediates to form the final compound.

These reactions are carefully controlled to optimize yield and purity while ensuring that the desired pharmacological properties are retained .

Mechanism of Action

Fiboflapon operates by inhibiting FLAP, which is essential for leukotriene synthesis. By blocking this protein's activity:

  • Inhibition of Leukotriene Production: Fiboflapon prevents the formation of leukotrienes, which are inflammatory mediators involved in asthma and other inflammatory diseases.
  • Impact on Inflammatory Pathways: The inhibition leads to a reduction in inflammation and associated symptoms by disrupting the signaling pathways that involve leukotrienes .
Physical and Chemical Properties Analysis

Fiboflapon exhibits several notable physical and chemical properties:

  • Molecular Weight: Average molecular weight is approximately 637.84 g/mol.
  • Physical State: It is typically found as a solid.
  • Solubility: Water solubility is low (0.000146 mg/mL), indicating that it may require specific formulations for effective delivery.
  • LogP Value: The logP value ranges around 7.63 to 7.92, suggesting high lipophilicity, which can influence its absorption and distribution within biological systems .
Applications

Fiboflapon's primary application lies in its potential use as an anti-inflammatory agent:

  • Research Focus: It is being studied for its efficacy in treating conditions such as asthma, allergic rhinitis, and other inflammatory disorders where leukotrienes play a critical role.
  • Clinical Development: Although it has shown promise in preclinical studies, further clinical trials are necessary to establish its safety and effectiveness in humans .
Introduction to Fiboflapon

Pharmacological Classification and Therapeutic Context

Fiboflapon belongs to the FLAP inhibitor class, pharmacologically distinct from direct 5-LO inhibitors or leukotriene receptor antagonists. It binds FLAP with high affinity (IC50: 2.9 nM in binding assays), preventing arachidonic acid mobilization and subsequent formation of LTB4 (IC50: 76 nM in human blood) and CysLTs [8] [9]. This mechanistic action positions Fiboflapon as a master regulator of multiple leukotrienes, offering broader pathway suppression than receptor-specific antagonists like montelukast (which only blocks CysLT1 receptors) [1]. Therapeutically, it was investigated for conditions driven by leukotriene-mediated inflammation:

  • Respiratory Diseases: Asthma (particularly persistent and exercise-induced phenotypes) where leukotrienes drive bronchoconstriction, mucus secretion, and neutrophil infiltration [2] [6].
  • Cardiovascular Diseases: Atherosclerosis, myocardial infarction, and stroke, linked to FLAP gene (ALOX5AP) polymorphisms and vascular inflammation [1] [5].
  • Neuroinflammation: Emerging evidence implicates the 5-LO/FLAP pathway in Alzheimer’s disease via amyloid-beta-induced inflammation and neuronal injury [4].

Table 1: Pharmacological Profile of Select FLAP Inhibitors

CompoundFLAP Binding Potency (nM)LTB4 Inhibition IC50 (nM)Key Clinical Stage
Fiboflapon2.976 (Human whole blood)Phase 2 (Discontinued)
MK-886*~4–101,600 (Human whole blood)Preclinical/Prototype
AM103 (Analog)Not ReportedNot ReportedPreclinical

*Historical comparator; data sourced from [1] [8].

Historical Development and Investigational Status

Fiboflapon emerged from systematic optimization of early FLAP inhibitors. Key milestones include:

  • Origins: Developed by Amira Pharmaceuticals, leveraging structural insights from FLAP-inhibitor co-crystallization studies (PDB: 2Q7R) that revealed a trimeric FLAP barrel and inhibitor-binding pockets [5] [8].
  • Preclinical Validation: Demonstrated dose-dependent inhibition of LTB4 (ED50: 0.12 mg/kg) and CysLTs (ED50: 0.37 mg/kg) in rat lung inflammation models. A single 3 mg/kg oral dose suppressed LTB4 by 86% at 16 hours, confirming sustained target engagement [8] [9].
  • Clinical Progression: Advanced to Phase 2 trials for persistent asthma (NCT01197716, NCT01081704) across multiple countries (USA, Japan, Europe). Trials assessed efficacy as monotherapy or adjunct to corticosteroids/montelukast [2] [6].
  • Discontinuation: Despite promising pharmacodynamics (e.g., >90% LTB4 inhibition for 12 hours post-dose in humans), Fiboflapon was discontinued post-Phase 2 (circa 2015) for undisclosed strategic reasons [6]. No safety issues were publicly cited.

Table 2: Key Developmental Milestones for Fiboflapon

YearPhaseIndication(s)Outcome/StatusKey Findings
2008–2010PreclinicalInflammation modelsEfficacy in PAF-induced shock↑ Survival time in mice [9]
2010–2013Phase 2Persistent asthmaReduced inflammatory biomarkersDose-dependent ↓ LTB4/CysLTs [2] [6]
2013–2015Phase 2Exercise-induced asthmaDiscontinuedNo efficacy data published
Post-2015All indicationsDevelopment haltedStrategic reasons (undisclosed) [6]

Rationale for Targeting 5-Lipoxygenase-Activating Protein (FLAP)

The therapeutic rationale for FLAP inhibition centers on its non-redundant role in leukotriene biosynthesis and its genetic association with inflammatory diseases:

  • Essential Partner for 5-LO: FLAP is indispensable for cellular leukotriene production. It anchors soluble 5-LO to the nuclear membrane, concentrates arachidonic acid, and facilitates its transfer to 5-LO—steps irrevocable in broken-cell systems where FLAP inhibitors lose activity [1] [3]. Genetic ablation of FLAP in mice eliminates leukotriene synthesis, mirroring the 5-LO knockout phenotype, without compensatory lipid mediator pathways [3].
  • Genetic Epidemiology: Genome-wide studies link ALOX5AP polymorphisms to increased risks of myocardial infarction (2-fold risk elevation), stroke, and restenosis [1] [5] [9]. This reignited pharmaceutical interest in FLAP as a cardiovascular target beyond initial respiratory applications.
  • Beyond Leukotrienes: FLAP may influence specialized pro-resolving mediators (SPMs) like lipoxins, though its primary role remains pro-inflammatory [5] [7].
  • Neuroinflammation Link: FLAP is upregulated in Alzheimer’s brains, where 5-LO metabolites exacerbate amyloid-beta toxicity and tau phosphorylation. Inhibiting FLAP may attenuate neuroinflammation and neuronal loss [4].

Fiboflapon’s design exploited these insights by achieving:

  • Oral Bioavailability: Unlike peptide-based inhibitors, its small-molecule structure enables systemic exposure.
  • Extended Target Coverage: Sustained FLAP occupancy allows once-daily dosing, critical for chronic diseases.
  • Multi-Leukotriene Suppression: Simultaneous inhibition of LTB4 (neutrophil chemotaxis) and CysLTs (bronchoconstriction) offers broader anti-inflammatory effects than single-mediator approaches [8].

Table 3: Fiboflapon Synonyms and Identifiers

SynonymIdentifier TypeValue
FiboflaponGeneric Name
GSK2190915CodeGlaxoSmithKline
AM-803CodeAmira Pharmaceuticals
Sodium SaltChemical Form1196070-26-4 (CAS)
Free AcidChemical Form936350-00-4 (CAS)

Properties

CAS Number

936350-00-4

Product Name

Fiboflapon

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid

Molecular Formula

C38H43N3O4S

Molecular Weight

637.8 g/mol

InChI

InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43)

InChI Key

DFQGDHBGRSTTHX-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AM-803; AM 803; AM803; GSK2190915; GSK-2190915; GSK 2190915; Fiboflapon

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.